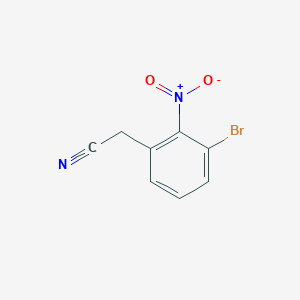

(3-Bromo-2-nitrophenyl)acetonitrile

Description

(3-Bromo-2-nitrophenyl)acetonitrile is a brominated and nitrated aromatic compound containing an acetonitrile functional group. Its structure consists of a benzene ring substituted with a bromine atom at the meta position (C3), a nitro group at the ortho position (C2), and an acetonitrile moiety (-CH₂CN) attached to the aromatic ring. This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the reactive nitro and bromine groups that facilitate cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name |

2-(3-bromo-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLBWKUPFVIBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80774853 | |

| Record name | (3-Bromo-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80774853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185200-50-4 | |

| Record name | (3-Bromo-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80774853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-nitrophenyl)acetonitrile typically involves the bromination of 2-nitrobenzyl cyanide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. A common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing side reactions and optimizing the overall production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products:

Substitution: Formation of substituted phenylacetonitriles.

Reduction: Formation of (3-Amino-2-nitrophenyl)acetonitrile.

Oxidation: Formation of (3-Bromo-2-nitrophenyl)acetic acid.

Scientific Research Applications

Chemistry: (3-Bromo-2-nitrophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in the construction of complex molecular architectures.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies help in understanding the interaction of these compounds with biological targets.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to evaluate their efficacy and safety as potential drug candidates.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of materials with specific desired characteristics.

Mechanism of Action

The mechanism by which (3-Bromo-2-nitrophenyl)acetonitrile exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic and steric properties.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound derivatives vary based on their specific applications. In medicinal chemistry, these compounds may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Benzene Ring

2-(2-Bromo-4-nitrophenyl)acetonitrile

- Structure : Bromine at C2, nitro group at C3.

- Key Differences : The altered substituent positions lead to distinct electronic effects. The ortho-nitro group (relative to bromine) in (3-Bromo-2-nitrophenyl)acetonitrile enhances steric hindrance and electron-withdrawing effects compared to the para-nitro isomer.

- Molecular Formula : C₈H₅BrN₂O₂ (MW: 241.04) .

- Reactivity : Positional differences may influence regioselectivity in Suzuki-Miyaura couplings or SNAr reactions.

2-(3-Bromo-4-fluorophenyl)acetonitrile

- Structure : Bromine at C3, fluorine at C4.

- Key Differences : Fluorine’s electronegativity increases the ring’s electron deficiency compared to nitro, altering reactivity in nucleophilic substitutions.

- Similarity Score : 0.86 (structural similarity) .

- Applications : Fluorinated analogs are often used in medicinal chemistry for improved metabolic stability.

Heterocyclic Analogues

2-(3-Bromo-4-pyridyl)acetonitrile

- Structure : Pyridine ring replaces benzene, with bromine at C3 and acetonitrile at C4.

- Molecular Formula : C₇H₅BrN₂ (MW: 205.03) .

- Key Differences: The pyridine ring introduces a basic nitrogen, enhancing solubility in polar solvents.

- Applications : Valued in materials science for coordination chemistry with transition metals.

(5-Bromo-3-nitro-pyridin-2-yl)-acetonitrile

Functional Group Variations

(3-Bromo-2-nitrophenyl)thio (Bnps)

- Structure : Thio group (-S-) replaces acetonitrile.

- Key Differences : The thio group increases nucleophilicity, making it suitable for thiol-ene click chemistry. However, it lacks the nitrile’s polarity, reducing solubility in aprotic solvents .

- Applications : Commonly used in peptide synthesis as a protecting group.

2-(4-Bromo-3-methylphenyl)acetonitrile

Research Implications

The structural nuances of this compound and its analogs dictate their utility in synthetic chemistry. For instance:

- Electron-withdrawing groups (e.g., nitro) enhance reactivity in cross-coupling reactions but increase toxicity .

- Heterocyclic variants offer tailored solubility and metal-binding properties for catalysis .

- Positional isomerism affects regioselectivity and steric accessibility, critical for designing drug candidates .

Biological Activity

(3-Bromo-2-nitrophenyl)acetonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C8H6BrN2O2. Its structure features a bromine atom and a nitro group on a phenyl ring, which are known to influence its biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrate that this compound can inhibit the growth of MCF-7 breast cancer cells with an IC50 value in the low micromolar range.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| MDA-MB-231 | 4.5 |

| KB-V1 | 6.0 |

The mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known antitumor agents. Flow cytometry analysis has shown that treated cells exhibit increased apoptosis and cell cycle arrest at the G2/M phase, indicating a potential for development as an anticancer therapeutic.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Studies indicate that it exhibits bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

The compound's mechanism against bacteria may involve interference with bacterial cell wall synthesis or function, though further studies are required to elucidate the exact pathways involved.

Case Studies

A notable study published in International Journal of Molecular Sciences explored the effects of this compound on cancer cell lines and reported significant inhibition of cell proliferation alongside enhanced apoptosis markers. The study utilized both biochemical assays and molecular imaging techniques to confirm the compound's effects on cellular structures.

Another investigation focused on its antimicrobial properties highlighted the compound's effectiveness against resistant bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.